N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Construction of the pyrimidine ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Synthesis of the isoxazole ring: This can be done via the cyclization of α,β-unsaturated oximes.
Thiophene incorporation: This step may involve the use of thiophene derivatives in cross-coupling reactions.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function.
Pathways involved: Specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other heterocyclic compounds: Such as those containing pyrazole, pyrimidine, or isoxazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-15(10-7-11(23-20-10)12-3-1-6-24-12)19-13-8-14(17-9-16-13)21-5-2-4-18-21/h1-9H,(H,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSOGNTHDDUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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